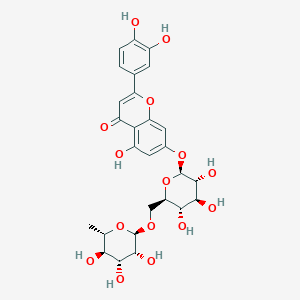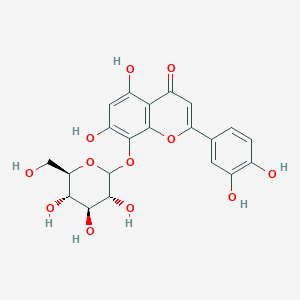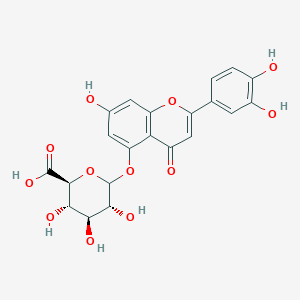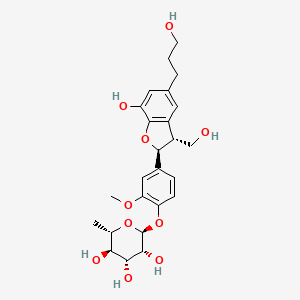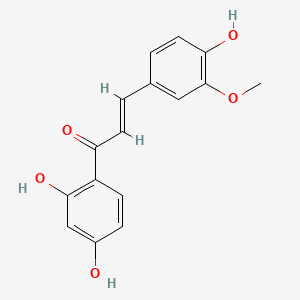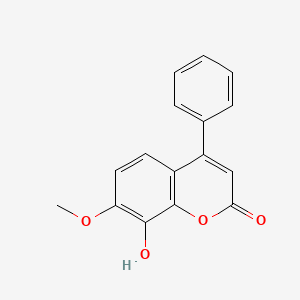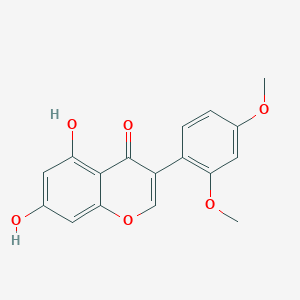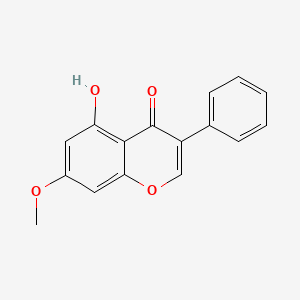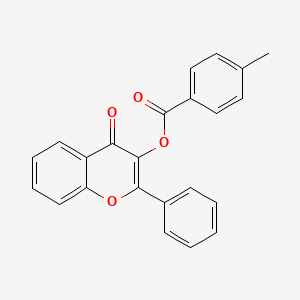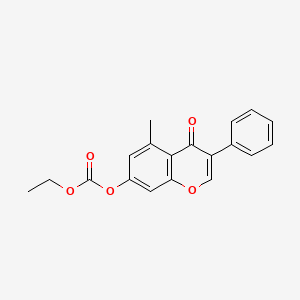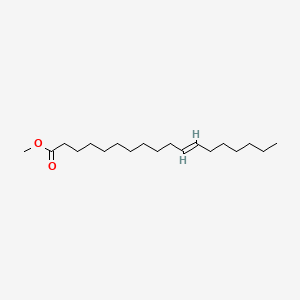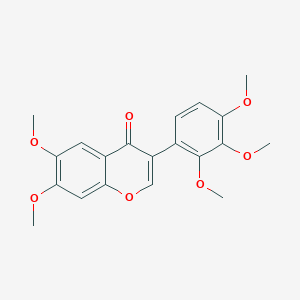
6,7,2',3',4'-Pentamethoxyisoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7,2',3',4'-Pentamethoxyisoflavone is a natural product found in Pterodon pubescens and Pterodon emarginatus with data available.
Scientific Research Applications
Synthesis and Natural Occurrence
- Synthesis: The compound 5,6,7,3',4'-pentamethoxyisoflavone has been successfully synthesized via a 5-step protocol, including esterification, Fries transformation, and Vilsmeier-Haack reaction. The overall yield was 76% based on 3,4,5-trimethoxyphenol. This synthesis process confirms the structure of the natural isoflavone through NMR and elemental analysis (Li Hong-qi, 2010).
- Natural Occurrence: Several new isoflavones, including 5,6,7,3',4'-pentamethoxyisoflavone, were identified from the leaves of Ateleia herbert-smithii. Their occurrence offers insights into the biosynthesis and taxonomic significance of these compounds in the species (N. C. Veitch et al., 2003).
Biological Activities and Applications
- Fungicidal Potential: Methoxylated flavones like 5,6,7,8,3',4'-hexamethoxyflavone exhibit significant antifungal activities against Colletotrichum gloeosporioides, a major plant pathogen. These compounds, including variations of pentamethoxyisoflavone, show potential as natural fungicides (Ernestina Almada-Ruiz et al., 2003).
- Anticancer Activities: Polymethoxylated flavones (PMFs), including 5,6,7,8,3',4'-hexamethoxyflavone, have been studied for their antiproliferative activity against tumor cell lines, highlighting the potential of similar compounds such as 6,7,2',3',4'-pentamethoxyisoflavone in cancer research (I. Sergeev et al., 2006).
- Antimicrobial Activity: Flavones like 5,6,7,8,3',4'-hexamethoxyflavone, closely related to 6,7,2',3',4'-pentamethoxyisoflavone, demonstrate antimicrobial activity against various pathogens, suggesting potential applications in antimicrobial research (W. F. Zheng et al., 1996).
Quantification and Characterization
- Quantification Techniques: In a study, 6-hydroxy-7,8,2',3',4'-pentamethoxyisoflavone was quantified using GC-MS in selected ion monitoring mode. This method highlights the importance of accurate quantification techniques for isoflavones, relevant for research on 6,7,2',3',4'-pentamethoxyisoflavone (M. A. Hossain & S. Rahman, 2015).
properties
CAS RN |
33978-66-4 |
|---|---|
Product Name |
6,7,2',3',4'-Pentamethoxyisoflavone |
Molecular Formula |
C20H20O7 |
Molecular Weight |
372.37 |
synonyms |
6,7-Dimethoxy-3-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




